molecular formula C11H13N3O B11895586 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Katalognummer: B11895586
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: RUGZBBNWFQVHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with a tetrahydro-2H-pyran moiety. The pyrazolo-pyridine scaffold is notable for its planar, aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors . The tetrahydro-2H-pyran group, introduced via hydroxyl protection using dihydropyran under acidic conditions , enhances solubility and metabolic stability, making the compound attractive for medicinal chemistry applications.

Eigenschaften

IUPAC Name

1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-7-15-11(5-1)14-10-4-3-6-12-9(10)8-13-14/h3-4,6,8,11H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGZBBNWFQVHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin beinhaltet typischerweise die Reaktion von Pyrazolo[4,3-b]pyridin mit Tetrahydro-2H-pyran unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von Lithiumaluminiumhydrid (LiAlH4) als Reduktionsmittel in Tetrahydrofuran (THF) als Lösungsmittel. Die Reaktion wird bei niedrigen Temperaturen (0 °C) durchgeführt, um die selektive Reduktion der Verbindung zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher Methoden beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Als Androgenrezeptor-Inhibitor bindet er beispielsweise an den Androgenrezeptor und verhindert so die Aktivierung von Androgen-responsiven Genen. Diese Hemmung kann zur Herunterregulierung von Androgenrezeptor-Signalwegen führen, was bei der Behandlung bestimmter Krebserkrankungen von Vorteil ist.

Wirkmechanismus

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an androgen receptor inhibitor, it binds to the androgen receptor, preventing the activation of androgen-responsive genes. This inhibition can lead to the downregulation of androgen receptor signaling pathways, which is beneficial in the treatment of certain cancers .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Substituent Effects

Compound Name Core Structure Substituents Key Properties
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine None (parent structure) Baseline solubility, moderate reactivity
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Br at C6 Increased molecular weight (363.58 g/mol), enhanced halogen-mediated reactivity
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Cl at C7, I at C3 Dual halogenation improves anticancer activity and bioavailability
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cl at C4 Structural isomerism alters target binding; reported anti-inflammatory potential
4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine CH3 at C4 Methyl group enhances lipophilicity and metabolic stability

Key Observations:

Halogenation : Bromine and iodine substituents increase molecular weight and reactivity, enabling cross-coupling reactions and improved target binding . Chlorine at C7 (e.g., ) enhances anticancer activity by modulating electron density in the aromatic core.

Positional Isomerism : Pyrazolo[4,3-b] vs. [3,4-b] or [4,3-c] fusion alters ring planarity and steric hindrance, impacting interactions with biological targets .

Functional Groups : Methyl groups improve lipophilicity (logP ~0.85 in ), while ethynyl groups (e.g., 6-Ethynyl derivatives in ) enable click chemistry for further derivatization.

Key Insights:

  • Halogenated Derivatives : Iodine and bromine substituents correlate with enhanced anticancer activity due to increased electrophilicity and binding to HDACs or DNA .
  • Methyl and Cyclic Ethers: Tetrahydro-2H-pyran improves solubility (e.g., logP reduction by ~0.5 compared to non-pyran analogs), while methyl groups optimize pharmacokinetics .

Efficiency and Challenges:

  • Cyclization : Acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) is standard but sensitive to moisture .
  • Halogenation : Regioselectivity issues arise in polyhalogenated derivatives, requiring precise stoichiometry .

Biologische Aktivität

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS No. 1416713-84-2) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and inhibition of specific kinases. This article reviews the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features a pyrazolo[4,3-b]pyridine core with a tetrahydro-2H-pyran substituent, which is crucial for its biological activity.

1. Inhibition of TBK1 Kinase

Recent studies have identified derivatives of pyrazolo[4,3-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a significant role in immune response and cancer progression. For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential . TBK1 is involved in the phosphorylation of interferon regulatory factors (IRFs), which are critical for immune signaling pathways. The inhibition of TBK1 may thus provide therapeutic benefits in treating inflammatory diseases and cancers associated with aberrant TBK1 activity.

2. ALK5 Receptor Inhibition

Another study highlighted the synthesis of pyrazolo derivatives that inhibit the activin-like kinase 5 (ALK5) receptor, which is implicated in various fibrotic diseases and cancers. One derivative exhibited an IC50 value of 25 nM for ALK5 autophosphorylation and demonstrated significant antitumor effects in vivo without notable toxicity . This suggests that compounds derived from the pyrazolo framework could serve as effective agents in targeting TGF-β signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazolo derivatives indicate that modifications on the core structure significantly affect their biological activity. For example, substituents on the nitrogen atoms and variations in the tetrahydropyran ring can enhance potency against specific targets like TBK1 and ALK5 .

Case Study 1: TBK1 Inhibition

In vitro assays using THP-1 and RAW264.7 cell lines demonstrated that compounds derived from pyrazolo[4,3-b]pyridine effectively inhibited TBK1 downstream signaling pathways. The results showed significant reductions in pro-inflammatory cytokine production, suggesting potential applications in autoimmune conditions .

CompoundIC50 (nM)TargetCell Line
Compound 15y0.2TBK1THP-1
Compound 8h25ALK5NIH3T3

Case Study 2: Antitumor Activity

In vivo studies using CT26 xenograft models revealed that specific pyrazolo derivatives could inhibit tumor growth effectively at doses as low as 30 mg/kg without causing significant toxicity to the host organism . This highlights their potential as therapeutic agents in oncology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.